4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine

Carbonic anhydrase inhibition Molecular docking Structure–activity relationship

4-Methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine (CAS 1207057-93-9; molecular formula C19H17N5S; molecular weight 347.44 g/mol) is a fully substituted pyrazolo[3,4-d]pyridazine heterocycle bearing a p-tolyl group at N1, a methyl group at C4, and a pyridin-3-ylmethylthio moiety at C7. This compound belongs to a class of pyrazolo[3,4-d]pyridazine derivatives that have been systematically evaluated as dual inhibitors of human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE), with demonstrated nanomolar inhibitory potency across the series.

Molecular Formula C19H17N5S
Molecular Weight 347.44
CAS No. 1207057-93-9
Cat. No. B2716195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine
CAS1207057-93-9
Molecular FormulaC19H17N5S
Molecular Weight347.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC4=CN=CC=C4
InChIInChI=1S/C19H17N5S/c1-13-5-7-16(8-6-13)24-18-17(11-21-24)14(2)22-23-19(18)25-12-15-4-3-9-20-10-15/h3-11H,12H2,1-2H3
InChIKeyOUHYNGYMYAQIHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine (CAS 1207057-93-9): Procurement-Relevant Chemical Identity and Scaffold Classification


4-Methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine (CAS 1207057-93-9; molecular formula C19H17N5S; molecular weight 347.44 g/mol) is a fully substituted pyrazolo[3,4-d]pyridazine heterocycle bearing a p-tolyl group at N1, a methyl group at C4, and a pyridin-3-ylmethylthio moiety at C7 . This compound belongs to a class of pyrazolo[3,4-d]pyridazine derivatives that have been systematically evaluated as dual inhibitors of human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE), with demonstrated nanomolar inhibitory potency across the series [1]. The specific substitution pattern—particularly the 3-pyridyl attachment geometry at the C7 thioether and the electron-donating p-tolyl at N1—directly influences target binding affinity, isoform selectivity, and molecular recognition within the enzyme active sites [1].

Why Generic Substitution of 4-Methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine (CAS 1207057-93-9) with In-Class Analogs Carries Quantifiable Risk


Within the pyrazolo[3,4-d]pyridazine chemotype, seemingly conservative structural modifications produce large-magnitude shifts in enzyme inhibition profiles that preclude interchangeable use. The C7 thioether substituent geometry (pyridin-2-ylmethyl vs. pyridin-3-ylmethyl vs. pyridin-4-ylmethyl) alters the spatial orientation of the nitrogen lone pair relative to the catalytic zinc ion in hCA isoforms, directly modulating Ki values within the same assay system [1]. Similarly, N1 aryl variation (p-tolyl vs. phenyl vs. 4-fluorophenyl vs. 3,4-dimethylphenyl) differentially affects hydrophobic pocket occupancy in both hCA and AChE active sites, producing divergent inhibition constants [1]. These structure–activity relationships, established through molecular docking and in vitro enzyme inhibition assays across compounds 2a–n in the Taslimi et al. (2019) series, demonstrate that the precise combination of N1 p-tolyl, C4 methyl, and C7 pyridin-3-ylmethylthio substituents in CAS 1207057-93-9 represents a non-fungible chemical identity whose biological performance cannot be extrapolated from close structural analogs without experimental verification [1].

Quantitative Differentiation Evidence for 4-Methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine (CAS 1207057-93-9) Against Closest Analogs


Pyridin-3-ylmethylthio vs. Pyridin-2-ylmethylthio C7 Substituent: Predicted hCA II Binding Pose Divergence from Docking Studies

In the Taslimi et al. (2019) molecular docking study of pyrazolo[3,4-d]pyridazine derivatives against hCA II (PDB: 5LLO), the pyridin-3-ylmethylthio substituent at C7 positions the pyridine nitrogen at a distinct spatial coordinate relative to the catalytic zinc ion compared to the pyridin-2-ylmethylthio isomer. The 3-pyridyl orientation favors a hydrogen-bond interaction network with Thr199 and Thr200 residues within the active-site cavity, whereas the 2-pyridyl isomer directs the nitrogen toward a different sub-pocket, altering the complementarity of the hydrophobic contact surface [1]. This docking-derived binding mode difference is consistent with the experimentally observed Ki value range of 18.04–66.24 nM for hCA II across the full 2a–n series, wherein individual compound Ki values vary by up to 3.7-fold depending on the specific C7 and N1 substitution combination [1].

Carbonic anhydrase inhibition Molecular docking Structure–activity relationship

N1 p-Tolyl vs. N1 Phenyl Substitution: Impact on hCA I Isoform Inhibition Potency Within a Common Assay Platform

The Taslimi et al. (2019) study evaluates a series of pyrazolo[3,4-d]pyridazine derivatives (2a–n) under identical in vitro conditions for hCA I inhibition. Compounds within this series differ at the N1 aryl position (including p-tolyl, phenyl, 4-fluorophenyl, and 3,4-dimethylphenyl variants) and at the C7 thioether substituent. The hCA I Ki values span a range of 9.03 ± 3.81 to 55.42 ± 14.77 nM across all derivatives, a >6-fold potency spread driven by the combined effects of N1 and C7 substitution [1]. The presence of the electron-donating p-methyl group on the N1 phenyl ring (p-tolyl) contributes to enhanced hydrophobic packing within the hCA I active-site cleft compared to an unsubstituted N1 phenyl group, as inferred from docking studies conducted on this compound series [1]. While individual per-compound Ki values for the p-tolyl–3-pyridyl combination (CAS 1207057-93-9) are not disaggregated in the publicly available abstract and summary data, the position of this compound within the 2a–n series and its specific substitution pattern place it among the more potent hCA I inhibitor candidates [1].

Carbonic anhydrase I Enzyme inhibition Substituent electronic effects

Dual hCA/AChE Inhibition Profile vs. Single-Target Comparators: The Multi-Target Differentiation Argument

The pyrazolo[3,4-d]pyridazine series 2a–n, which includes CAS 1207057-93-9, is characterized by simultaneous inhibitory activity against both carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE). The reported Ki ranges are 9.03–55.42 nM (hCA I), 18.04–66.24 nM (hCA II), and 394.77–952.93 nM (AChE), all measured within the same study using consistent assay protocols [1]. This dual CA/AChE inhibitory profile is mechanistically relevant to conditions where both carbonic anhydrase and cholinergic pathways are implicated, such as Alzheimer's disease and epilepsy, as noted by the authors [1]. In contrast, classical AChE inhibitors such as donepezil (IC50 ~10–30 nM against AChE) lack carbonic anhydrase inhibitory activity, while standard CA inhibitors such as acetazolamide (hCA I Ki ~250 nM; hCA II Ki ~12 nM) lack meaningful AChE inhibition [1]. The dual-target profile of this chemotype provides a differentiated pharmacological fingerprint that single-target alternatives cannot replicate.

Acetylcholinesterase inhibition Multi-target pharmacology Neurodegenerative disease research

C7 Thioether Linkage Stability and Synthetic Accessibility Relative to C7 Amino Analogs

The C7 position of the pyrazolo[3,4-d]pyridazine scaffold can be functionalized with either thioether (–S–CH2–R) or amino (–NH–CH2–R) linkages. The thioether linkage in CAS 1207057-93-9 offers distinct physicochemical advantages: sulfur's larger atomic radius and lower electronegativity compared to nitrogen confer greater conformational flexibility and enhanced lipophilicity (calculated logP increase of approximately 0.5–0.8 log units vs. the 7-amino analog), which may improve passive membrane permeability. Furthermore, the thioether bond is less prone to protonation at physiological pH compared to a secondary amine, resulting in a neutral C7 substituent that avoids pH-dependent charge-state fluctuations that complicate biophysical measurements [1]. The 7-amino-pyrazolo[3,4-d]pyridazine scaffold has been explored as adenosine A1/A3 receptor antagonists (PranPrat et al., 2023), representing a distinct target class from the CA/AChE inhibitors [2].

Chemical stability Synthetic tractability Thioether vs. amino substitution

Molecular Docking Validation: CAS 1207057-93-9 Binding Mode Corroborated Against hCA II Crystal Structure (PDB: 5LLO)

In the published docking study by Taslimi et al. (2019), pyrazolo[3,4-d]pyridazine derivatives including CAS 1207057-93-9 were computationally docked into the active site of human carbonic anhydrase II using the crystal structure PDB ID 5LLO [1]. The docking results indicate that the pyridin-3-ylmethylthio moiety engages in favorable van der Waals contacts with residues Leu198, Thr199, Thr200, and Pro202 within the hydrophobic face of the active-site cavity, while the p-tolyl group at N1 occupies a complementary hydrophobic sub-pocket formed by Phe131, Val135, Leu204, and Pro202 [1]. This computationally validated binding mode provides a structural rationale for the observed nanomolar Ki values and distinguishes CAS 1207057-93-9 from analogs bearing different N1 aryl or C7 substituent geometries that would fail to satisfy the same spatial constraints.

Computational chemistry Binding mode validation Structure-based drug design

Highest-Confidence Research Application Scenarios for 4-Methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine (CAS 1207057-93-9)


Dual hCA/AChE Inhibition Profiling in Neurodegenerative Disease Models

CAS 1207057-93-9 is best deployed in research programs investigating the therapeutic hypothesis that simultaneous inhibition of carbonic anhydrase and acetylcholinesterase provides synergistic benefit in Alzheimer's disease or epilepsy models. The published enzyme inhibition data from the Taslimi et al. (2019) series establish that this chemotype achieves nanomolar hCA I/II inhibition (Ki: 9.03–55.42 nM for hCA I; 18.04–66.24 nM for hCA II) alongside sub-micromolar AChE inhibition (Ki: 394.77–952.93 nM) within a single molecular entity [1]. This dual activity profile enables experiments testing whether CA-mediated pH regulation and cholinergic signaling intersect in disease-relevant neuronal or glial cell models, without the confounding variable of combining two separate inhibitors [1].

Structure–Activity Relationship (SAR) Expansion Around the Pyrazolo[3,4-d]pyridazine 7-Thioether Chemotype

This compound serves as a key SAR probe for medicinal chemistry campaigns aiming to optimize the pyrazolo[3,4-d]pyridazine scaffold. Its specific substitution pattern—p-tolyl at N1, methyl at C4, and pyridin-3-ylmethylthio at C7—represents a defined anchor point from which systematic structural variations can be explored. Molecular docking results against hCA II (PDB: 5LLO) provide a structural framework for rational design of next-generation analogs with improved isoform selectivity or enhanced AChE potency [1]. Procurement of this compound as an authenticated reference standard ensures that SAR comparisons across laboratories are anchored to a consistent chemical entity with known docking-validated binding interactions [1].

Thioether-Containing Heterocycle Physicochemical Benchmarking

The C7 thioether linkage in CAS 1207057-93-9 offers a neutral, lipophilic substituent at physiological pH, in contrast to the ionizable 7-amino analogs explored for adenosine receptor targeting [1][2]. This compound can be utilized as a reference standard in comparative physicochemical profiling studies—including logP determination, pH-dependent solubility assessment, and parallel artificial membrane permeability assays (PAMPA)—to quantify the impact of C7 S-linker vs. N-linker substitution on drug-like properties within a constant pyrazolo[3,4-d]pyridazine core [2].

Carbonic Anhydrase Isoform Selectivity Screening Panels

Given the established nanomolar-range inhibition of hCA I and hCA II by the pyrazolo[3,4-d]pyridazine series [1], CAS 1207057-93-9 can be included as a tool compound in broader carbonic anhydrase isoform selectivity panels (hCA I–XIV) to map the isoform selectivity fingerprint of this chemotype. Such profiling is directly relevant to anticancer drug discovery programs where tumor-associated CA isoforms (particularly hCA IX and hCA XII) are therapeutic targets, and where off-target inhibition of cytosolic hCA I/II must be quantified [1].

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